molecular formula C15H20N4O4 B13989875 Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate CAS No. 92653-95-7

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate

Cat. No.: B13989875
CAS No.: 92653-95-7
M. Wt: 320.34 g/mol
InChI Key: UKRNHXVKPRYWGU-UHFFFAOYSA-N
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Description

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is a carbamate derivative featuring a pyrrolidine-2-carbonylamino substituent linked to a carbamoylmethyl backbone and protected by a benzyl group. This compound is structurally notable for its integration of a five-membered pyrrolidine ring, which confers unique steric and electronic properties. Carbamates of this type are widely employed in medicinal chemistry as intermediates for peptide synthesis and protease inhibitors due to their stability and tunable reactivity .

Properties

CAS No.

92653-95-7

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

benzyl N-[2-oxo-2-[2-(pyrrolidine-2-carbonyl)hydrazinyl]ethyl]carbamate

InChI

InChI=1S/C15H20N4O4/c20-13(18-19-14(21)12-7-4-8-16-12)9-17-15(22)23-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2,(H,17,22)(H,18,20)(H,19,21)

InChI Key

UKRNHXVKPRYWGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate typically involves the reaction of benzyl carbamate with pyrrolidine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Carbamates with Pyrrolidine Derivatives

  • Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate (): This analog replaces the pyrrolidine-2-carbonylamino group with a pyrrolidin-1-yl moiety. Its molecular weight (285.34 g/mol) and benzyl protection suggest comparable stability to the target compound .
  • N-(Benzyloxycarbonyl)-2-methoxypyrrolidine (): A methoxy-substituted pyrrolidine variant with a benzyl carbamate group. The methoxy group enhances steric hindrance, which may slow reaction kinetics in nucleophilic substitutions compared to the target compound’s carbonylamino functionality .

Pyridyl and Pyrimidinyl Carbamates

  • BenzylN-(4-pyridyl)carbamate ():
    Features a pyridine ring instead of pyrrolidine. The pyridyl nitrogen participates in N–H···N hydrogen bonding, forming layered crystal structures. This contrasts with the target compound’s pyrrolidine, which may adopt more flexible conformations due to its aliphatic nature .

  • Benzyl-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate ():
    Incorporates a pyrimidine dione ring, introducing conjugated π-electrons and acidic protons. Such electronic differences could render this compound more reactive in electrophilic substitutions compared to the target’s pyrrolidine system .

Other N-Protected Carbamates

  • Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate ():
    Uses a tert-butoxy group for protection. The tert-butyl group offers greater acid stability than benzyl carbamates, highlighting the trade-off between stability and deprotection ease .
  • Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate (): Combines a pyridylethyl chain with benzyl protection. The extended alkyl chain may improve lipid solubility, suggesting divergent applications in drug delivery compared to the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (Inferred) ~350 N/A Pyrrolidine-2-carbonylamino, polar
Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate 285.34 N/A Pyrrolidin-1-yl, moderate solubility
BenzylN-(4-pyridyl)carbamate 244.26 N/A Pyridyl N–H···N H-bonding
Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate 297.35 42.0–43.0 tert-Butoxy, low melting point
  • Solubility : Pyrrolidine derivatives (e.g., ) are generally more soluble in organic solvents than pyridyl analogs due to reduced polarity.
  • Thermal Stability : Higher melting points (e.g., 49.5–155.0°C for compounds) correlate with increased crystallinity from hydrogen-bonding networks .

Reactivity and Stability

  • Acylation Resistance: Pyridinecarboxamides () resist acylation unless specific N-substituents (e.g., dialkylamino groups) are present. The target compound’s pyrrolidine-2-carbonylamino group may exhibit intermediate reactivity due to its amide-like structure .
  • Deprotection Kinetics: Benzyl carbamates () deprotect under hydrogenolysis, whereas tert-butyl variants require acidic conditions. The target compound’s stability in basic media would depend on the benzyl group’s robustness .

Biological Activity

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Exact Mass : 320.14845513
  • CAS Number : 92653-95-7

This compound features a benzyl group attached to a carbamate moiety, which is linked to a pyrrolidine derivative. The structural characteristics are crucial for its biological interactions.

This compound is hypothesized to act through multiple mechanisms, primarily involving modulation of enzymatic pathways and receptor interactions. Its potential as a Type 1 signal peptidase inhibitor has been noted, which could play a role in treating bacterial infections when used in conjunction with β-lactam antibiotics .

Antimicrobial Effects

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, lipoglycopeptide compounds have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis . The compound's structure may enhance its ability to penetrate bacterial membranes.

Anticoagulant Properties

Another area of interest is the compound's anticoagulant activity. Research has identified that certain derivatives can inhibit factor Xa (FXa), which is crucial in the coagulation cascade. This inhibition suggests potential applications in preventing thromboembolic events .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyrrolidine and carbamate groups can significantly influence potency and selectivity. For example, variations in substituents on the benzyl ring may enhance binding affinity to target proteins or receptors, thus improving therapeutic efficacy.

ModificationEffect on Activity
Substituent on BenzylIncreased binding affinity
Alteration of CarbamateEnhanced stability
Changes in PyrrolidineImproved bioavailability

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against resistant bacterial strains when combined with β-lactam antibiotics. This combination therapy resulted in enhanced therapeutic outcomes compared to monotherapy .
  • Anticoagulant Activity : In preclinical trials, derivatives were evaluated for their ability to inhibit FXa in vivo. Results indicated significant reductions in thrombus formation in animal models, suggesting potential for clinical applications in thrombosis prevention .
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have shown promise, particularly regarding apoptosis induction and cell cycle arrest. These findings warrant further exploration into its potential as an anticancer agent .

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